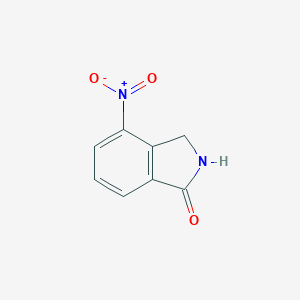

4-Nitroisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDSWLIZLMORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620852 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366452-97-3 | |

| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroisoindolin-1-one: Properties, Synthesis, and Role in PARP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroisoindolin-1-one is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of therapeutic agents with significant applications in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its significance in the context of the PARP-1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, with the CAS number 366452-97-3, is a yellow to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various sources. While extensive data is available, specific experimental values for 13C-NMR and Infrared (IR) spectroscopy for this compound are not readily found in the reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Melting Point | 235.4-236.7 °C | [3] |

| Appearance | Yellow to light yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | [1] |

| Elemental Analysis (Theoretical) | C: 53.94%, H: 3.39%, N: 15.72% | [3] |

| Elemental Analysis (Measured) | C: 54.08%, H: 3.49%, N: 15.81% | [3] |

| FAB-MS (M+1) | 179 | [3] |

| Purity (by HPLC) | 99.59% | [3] |

Spectral Data

¹H-NMR (300 MHz, DMSO-d6) δ: [3]

-

4.78 (s, 2H)

-

7.79 (t, 1H)

-

8.10 (d, 1H)

-

8.41 (d, 1H)

-

8.90 (s, 1H)

¹H-NMR (300 MHz, DMSO-d6/EtOH) δ: [3]

-

4.76 (s, 2H)

-

7.77 (t, 1H)

-

8.08 (d, 1H)

-

8.39 (d, 1H)

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound is outlined below.[3]

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate (20 g)

-

Methanol (200 ml)

-

Ammonia gas

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml) in a suitable reaction vessel.

-

Stir the solution at room temperature under an ammonia atmosphere for 30 minutes.

-

Continue the reaction for an additional 2 hours at room temperature.

-

Upon completion of the reaction, place the reaction mixture in an ice bath to induce crystallization for 2 hours.

-

Collect the resulting crystals by filtration.

-

Dry the crystals to obtain this compound as light yellow crystals. (Expected yield: 11.7 g, 90%).

Caption: Synthesis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of synthesized this compound can be determined using the following HPLC method.[3]

Instrumentation:

-

HPLC system with a UV detector

-

Chromatographic column: Phenomenex Luna 5μ C18 (250mm × 4.6mm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/0.1% Phosphate buffer = 30/70 (v/v)

-

Flow Rate: 1.0 ml/min

-

Detection Wavelength: 230 nm

-

Expected Retention Time: 5.810 min

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., the mobile phase).

-

Inject the sample into the HPLC system.

-

Record the chromatogram and determine the purity based on the peak area of the target compound relative to the total peak area.

Role in PARP-1 Inhibition and Signaling Pathway

This compound is a crucial reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the cellular response to DNA damage.

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon detection of a DNA lesion, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][5][6]

The inhibition of PARP-1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

Mechanism of Action of PARP-1 Inhibitors

PARP-1 inhibitors, synthesized from precursors like this compound, act by competing with NAD+ for the catalytic site of the PARP-1 enzyme. This prevents the formation of PAR chains and traps PARP-1 at the site of DNA damage. The trapped PARP-1-DNA complexes are highly cytotoxic, leading to the collapse of replication forks and the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair systems.

Caption: PARP-1 signaling pathway in DNA repair and the point of inhibition.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and drug development industries. Its well-defined chemical properties and established synthetic routes make it a valuable starting material for the production of high-value therapeutic agents, most notably PARP-1 inhibitors. A thorough understanding of its chemistry, handling, and role in the synthesis of these inhibitors is crucial for researchers and scientists working in the field of medicinal chemistry and oncology drug discovery. Further research to fully characterize its spectral properties, such as 13C-NMR and IR, would be beneficial to the scientific community.

References

An In-depth Technical Guide to 4-Nitroisoindolin-1-one (CAS 366452-97-3): Properties, Hazards, and Application in PARP-1 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and significant applications of 4-Nitroisoindolin-1-one (CAS 366452-97-3). This compound has garnered attention in medicinal chemistry as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of targeted anticancer agents.

Core Properties of this compound

This compound is a solid organic compound that serves as a foundational scaffold in the synthesis of more complex, biologically active molecules. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 366452-97-3 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.15 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 225-230 °C | [3] |

| Boiling Point | 488.773 °C at 760 mmHg | [1] |

| Density | 1.45 g/cm³ | [1] |

| Flash Point | 249.401 °C | [1] |

| LogP | 1.69020 | [1] |

| Index of Refraction | 1.632 | [1] |

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The known hazards are detailed in its Safety Data Sheet (SDS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| P264, P270, P301+P312, P501 | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| P264, P280, P302+P352, P332+P313, P362 | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| P264, P280, P305+P351+P338, P337+P313 | [2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

| P261, P271, P304+P340, P312, P403+P233 | [2] |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear protective gloves, clothing, and eye/face protection.[3]

-

Avoid breathing dust.[3]

-

Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[3]

-

Keep container tightly closed.[3]

Incompatibilities:

Hazard Decomposition Products:

Role in the Synthesis of PARP-1 Inhibitors

The primary significance of this compound in drug development is its use as a reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic site of the PARP enzyme.[1]

Experimental Protocols

The following sections outline the experimental procedures for the synthesis of this compound and its subsequent conversion to a representative PARP-1 inhibitor, as well as protocols for evaluating the biological activity of the final compound.

Protocol 1: Synthesis of this compound

This procedure is based on the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with ammonia.

-

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate

-

Methanol

-

Ammonia gas

-

-

Procedure:

-

Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml).

-

Stir the solution at room temperature under an ammonia atmosphere for 30 minutes.

-

Continue the reaction for an additional 2 hours.

-

After the reaction is complete, crystallize the mixture in an ice bath for 2 hours.

-

Collect the resulting light-yellow crystals by filtration.

-

Dry the crystals to yield this compound.

-

Protocol 2: Representative Synthesis of a 4-Acylaminoisoindolin-1-one PARP-1 Inhibitor

This protocol describes a two-step process involving the reduction of the nitro group to an amine, followed by acylation to form the final PARP-1 inhibitor.

-

Step 1: Reduction to 4-Aminoisoindolin-1-one

-

Materials:

-

This compound

-

Ethanol or Methanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate or a hydrogen source

-

-

Procedure:

-

Suspend this compound in ethanol or methanol in a flask.

-

Add a catalytic amount of 10% Pd/C.

-

To this suspension, add hydrazine hydrate dropwise at room temperature or conduct the reaction under a hydrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 4-aminoisoindolin-1-one, which can be purified by recrystallization or column chromatography.

-

-

-

Step 2: Acylation to form the PARP-1 Inhibitor

-

Materials:

-

4-Aminoisoindolin-1-one

-

An appropriate acyl chloride or carboxylic acid (this will vary depending on the desired final inhibitor)

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

If starting from a carboxylic acid, a coupling agent (e.g., DCC, EDC) is also needed.

-

-

Procedure (using an acyl chloride):

-

Dissolve 4-Aminoisoindolin-1-one in the anhydrous solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one PARP-1 inhibitor.

-

-

Protocol 3: PARP-1 Inhibition Assay (Colorimetric)

This assay measures the inhibitory effect of a compound on the PARP-1 enzyme's activity.

-

Principle: The assay is based on the PARP-1 enzyme's ability to PARylate histone H4 coated on a 96-well microplate. The amount of poly(ADP-ribose) (pADPr) formed is detected using an anti-pADPr antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (TMB).

-

Materials:

-

Histone H4-coated 96-well microplate

-

PARP-1 enzyme and activated DNA

-

NAD+ solution

-

Test compound (potential inhibitor)

-

Anti-pADPr primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 0.2N HCl)

-

Wash buffer (e.g., PBS with Tween-20)

-

-

Procedure:

-

To the wells of the histone H4-coated microplate, add the test compound at various concentrations.

-

Add the PARP-1 enzyme and activated DNA mixture to each well.

-

Initiate the PARylation reaction by adding the NAD+ solution.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Stop the reaction by washing the plate with the wash buffer.

-

Add the diluted anti-pADPr primary antibody and incubate.

-

Wash the plate and add the diluted HRP-conjugated secondary antibody, then incubate.

-

After a final wash, add the TMB substrate and allow color to develop.

-

Stop the color development with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.

-

Protocol 4: Cell Viability (Cytotoxicity) Assay

This protocol determines the effect of the synthesized PARP-1 inhibitor on the viability of cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Cancer cell line (e.g., BRCA1-deficient MDA-MB-436)

-

Complete cell culture medium

-

Synthesized PARP-1 inhibitor

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Procedure:

-

Seed the cells into the 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PARP-1 inhibitor. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cell viability.

-

PARP-1 Signaling Pathway and Mechanism of Inhibition

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. When a single-strand break (SSB) in DNA is detected, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.

Inhibitors derived from this compound act by competitively binding to the NAD+ pocket of PARP-1, preventing the synthesis of PAR chains. This inhibition of PARP-1 has two major consequences for cancer cells, especially those with defects in homologous recombination (HR) repair, such as BRCA1/2 mutations:

-

Enzymatic Inhibition: The prevention of PAR synthesis stalls the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.

-

PARP Trapping: The inhibitor "traps" the PARP-1 enzyme on the DNA at the site of the break. When the replication fork encounters this trapped PARP-1 complex, it leads to the collapse of the fork and the formation of a more lethal double-strand break (DSB).

In healthy cells, these DSBs can be repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality .

Conclusion

This compound (CAS 366452-97-3) is a valuable chemical intermediate with well-defined properties and hazards. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of isoindolinone-based PARP-1 inhibitors. Understanding the synthetic route from this starting material, coupled with robust protocols for evaluating the biological efficacy of the resulting inhibitors, is crucial for the development of novel targeted therapies for cancers with deficiencies in DNA damage repair pathways. This guide provides a foundational resource for researchers and drug development professionals working in this promising area of oncology.

References

An In-depth Technical Guide to the Synthesis of 4-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-Nitroisoindolin-1-one, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, presents quantitative data in structured tables, and offers detailed experimental protocols. Additionally, reaction pathways are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound, with the chemical formula C₈H₆N₂O₃, is a crucial building block in organic synthesis, most notably as a precursor in the manufacturing of Lenalidomide, a therapeutic agent used in the treatment of multiple myeloma.[1] The isoindolinone skeleton is a prevalent motif in numerous bioactive compounds, contributing to a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.[2] The presence of the nitro group in the 4-position of the isoindolinone core offers a versatile handle for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics.[1] This guide explores the primary synthetic routes to this compound, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through several distinct chemical routes. The most common methods involve the cyclization of appropriately substituted benzene derivatives. Below are detailed descriptions of the key synthetic strategies.

A prevalent and high-yielding method for the synthesis of this compound involves the ammonolysis of methyl 2-(bromomethyl)-3-nitrobenzoate.[3] This reaction proceeds by dissolving the starting material in methanol and bubbling ammonia gas through the solution, leading to the cyclization and formation of the desired product.

Reaction Scheme 1: Synthesis of this compound via Ammonolysis

Caption: Synthesis of this compound from methyl 2-(bromomethyl)-3-nitrobenzoate.

Another approach involves a two-step process starting from a methyl-substituted nitrobenzoate. The first step is a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). The resulting bromo intermediate is then cyclized with an ammonia source.[4]

Reaction Scheme 2: Two-Step Synthesis via Radical Bromination

Caption: A two-step synthesis of this compound involving radical bromination and subsequent cyclization.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate | Ammonia | Methanol | Room Temp. | 2.5 h | 90 | [3] |

| 2 | Methyl 2-methyl-3-nitrobenzoate | 1. NBS, BPO 2. Ammonia | 1. CCl₄ 2. Alcohol | 1. 65-70°C 2. 20-30°C | 1. 8-12 h 2. 2-6 h | 50-60 | [4] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | [5] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 235.4-236.7 °C | [3] |

| Boiling Point | 488.8 °C | [5] |

| Density | 1.45 g/cm³ | [1] |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ: 4.78 (s, 2H), 7.79 (t, 1H), 8.10 (d, 1H), 8.41 (d, 1H), 8.90 (s, 1H) | [3] |

| FAB-MS (M+1) | 179 | [3] |

| Elemental Analysis | Theoretical: C 53.94%, H 3.39%, N 15.72% Measured: C 54.08%, H 3.49%, N 15.81% | [3] |

| Purity (HPLC) | 99.59% | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

-

Dissolution: Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml) in a suitable reaction vessel.

-

Ammonolysis: Stir the solution at room temperature while bubbling ammonia gas through the mixture for 30 minutes.

-

Reaction: Continue stirring the reaction mixture for an additional 2 hours.

-

Crystallization: After the reaction is complete, place the mixture in an ice bath for 2 hours to induce crystallization.

-

Isolation: Collect the resulting crystals by filtration.

-

Drying: Dry the collected crystals to obtain this compound as light yellow crystals (11.7 g, 90% yield).

Step 1: Synthesis of the Intermediate

-

Reaction Setup: In a reaction vessel, combine the starting nitroisoindolinone compound (general formula provided in the patent), benzoyl peroxide (BPO), and N-bromosuccinimide (NBS) in carbon tetrachloride as the solvent.

-

Heating and Stirring: Heat the mixture to 65-70°C and stir for 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution twice with water (at 20-30°C) and then once with a 15% brine solution.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure (vacuum ≤ -0.095MPa) to remove the solvent and obtain the intermediate product. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of the Target Product

-

Dissolution: Dissolve the intermediate product in an ammonia-containing alcohol solution.

-

Reaction: Stir the solution for 2-6 hours at 20-30°C.

-

Isolation: After the reaction, concentrate the mixture under reduced pressure.

-

Purification: Filter, wash, and dry the resulting solid to obtain the target nitroisoindolinone compound.

Conclusion

The synthesis of this compound is well-established, with the ammonolysis of methyl 2-(bromomethyl)-3-nitrobenzoate being a particularly efficient method, offering high yields. The two-step radical bromination and cyclization route provides an alternative, albeit with lower overall yields. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purity requirements. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate and its derivatives.

References

A Technical Guide to the ¹H-NMR and FAB-MS Spectral Data of 4-Nitroisoindolin-1-one

This guide provides a detailed analysis of the ¹H-NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS) spectral data for the compound 4-Nitroisoindolin-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the spectral characteristics, experimental methodologies, and structural information derived from these analytical techniques.

Introduction to this compound

This compound is a chemical intermediate with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol . Its structure consists of an isoindolinone core with a nitro group substituted on the benzene ring. This compound is of interest in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification, purity assessment, and further application in synthesis.

¹H-NMR Spectral Data

The ¹H-NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented here has been compiled from available literature and is supplemented with theoretical estimations where experimental values were not explicitly reported.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-C5, H-C6, H-C7 | 7.79 - 8.41 | m | Not explicitly reported | 3H |

| -CH₂- | 4.78 | s | Not applicable | 2H |

| -NH- | 8.90 | s (broad) | Not applicable | 1H |

Note: The specific chemical shifts and coupling constants for the aromatic protons (H-C5, H-C6, H-C7) can be more precisely defined as a triplet and two doublets. Based on typical aromatic coupling, ortho coupling is ~7-9 Hz and meta coupling is ~1-3 Hz. The integration values are theoretical based on the number of protons.

FAB-MS Spectral Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Table 2: FAB-MS Spectral Data for this compound

| m/z | Ion | Relative Intensity |

| 179 | [M+H]⁺ | Not explicitly reported |

| 162 | [M+H - OH]⁺ | Theoretical |

| 149 | [M+H - NO]⁺ | Theoretical |

| 133 | [M+H - NO₂]⁺ | Theoretical |

| 105 | [C₇H₅O]⁺ | Theoretical |

| 77 | [C₆H₅]⁺ | Theoretical |

Note: While the protonated molecular ion [M+H]⁺ has been experimentally observed at m/z 179, the fragmentation pattern has not been explicitly reported. The fragment ions listed are theoretical and are based on common fragmentation pathways of nitroaromatic compounds, which include the loss of the nitro group (NO₂) and other neutral fragments.

Experimental Protocols

4.1. ¹H-NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. The ¹H-NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

4.2. Fast Atom Bombardment Mass Spectrometry (FAB-MS)

A small amount of the this compound sample is dissolved in a suitable matrix, such as 3-nitrobenzyl alcohol (3-NBA) or glycerol. This mixture is then applied to the FAB probe tip. The probe is inserted into the ion source of the mass spectrometer. The sample is bombarded with a high-energy beam of neutral atoms, typically xenon or argon. The resulting ions are accelerated and analyzed by the mass analyzer. The spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for ¹H-NMR and FAB-MS analysis.

5.2. Proposed FAB-MS Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound based on its structure and known fragmentation behaviors of similar compounds.

Caption: Proposed FAB-MS fragmentation of this compound.

An In-depth Technical Guide to the Physical Characteristics of 4-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, supported by established experimental protocols for their determination.

Core Physical Properties

This compound is a solid, typically appearing as a white to light yellow powder. Its stability and physical state at ambient temperature are crucial for its handling, storage, and application in synthetic chemistry.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported melting and boiling points across different sources, which may be attributable to variations in experimental conditions or sample purity.

| Physical Property | Value | Source |

| Melting Point | 190-195 °C | Not specified |

| 235.4-236.7 °C | Not specified | |

| Boiling Point | 488.773 °C at 760 mmHg | Not specified |

| Not available | Not specified | |

| Molecular Formula | C₈H₆N₂O₃ | Multiple sources |

| Molecular Weight | 178.14 g/mol | Multiple sources |

| Density | 1.45 g/cm³ | Not specified |

| Appearance | White to light yellow powder | Not specified |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization of a chemical compound. The following are detailed methodologies for these key experiments, adaptable for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The sample is heated gradually, with the temperature increase rate slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the fusion tube. The capillary tube is then placed inside the fusion tube with the open end downwards.

-

Apparatus Setup: The fusion tube is attached to a thermometer and immersed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

References

The Synthesis of Lenalidomide: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to Lenalidomide, a crucial immunomodulatory drug. The focus of this whitepaper is on the key intermediates, their synthesis, and the critical experimental parameters involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development and manufacturing of this significant therapeutic agent.

Overview of the Synthetic Strategy

The most common and industrially scalable synthesis of Lenalidomide is a multi-step process that hinges on the formation of key intermediates. The general strategy involves the construction of the substituted isoindolinone ring and the chiral 3-aminopiperidine-2,6-dione moiety, followed by their coupling and final reduction. The primary key intermediates in this pathway are:

-

3-Aminopiperidine-2,6-dione hydrochloride : The chiral building block derived from L-glutamine.

-

Methyl 2-methyl-3-nitrobenzoate : A key precursor for the isoindolinone ring.

-

Methyl 2-(bromomethyl)-3-nitrobenzoate : An activated intermediate for the cyclization reaction.

-

3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione : The direct nitro precursor to Lenalidomide.

The overall synthetic pathway can be visualized as follows:

Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This key chiral intermediate is typically prepared from the readily available amino acid, L-glutamine, in a three-step process involving protection, cyclization, and deprotection.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-glutamine

In an alkaline medium, L-glutamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group.[1]

Step 2: Synthesis of (S)-3-(tert-Butoxycarbonylamino)piperidine-2,6-dione

The protected L-glutamine undergoes cyclization in anhydrous conditions, often catalyzed by a coupling agent like N,N'-carbonyldiimidazole and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]

Step 3: Synthesis of (S)-3-aminopiperidine-2,6-dione hydrochloride

The Boc-protected intermediate is deprotected in an acidic medium, such as hydrochloric acid in ethyl acetate, to yield the desired product as its hydrochloride salt.[1]

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-Glutamine | Boc Anhydride, Base | Dioxane/Water | Room Temp | 12-16 | >90 |

| 2 | N-Boc-L-Glutamine | N,N'-Carbonyldiimidazole, DMAP | THF | Reflux | 4-6 | ~85 |

| 3 | N-Boc-3-aminopiperidine-2,6-dione | HCl | Ethyl Acetate | 0 - Room Temp | 2-4 | >95 |

Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This intermediate forms the backbone of the isoindolinone ring of Lenalidomide. Its synthesis starts from 2-methyl-3-nitrobenzoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

2-Methyl-3-nitrobenzoic acid is esterified, commonly using methanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride.

Step 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

The methyl group of methyl 2-methyl-3-nitrobenzoate is brominated. A common method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.[2][3][4]

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-8 | >95 |

| 2 | Methyl 2-methyl-3-nitrobenzoate | NBS, AIBN | Acetonitrile | 55-75 | 12-15 | ~80-90 |

Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

This penultimate intermediate is formed by the coupling of the two previously synthesized key intermediates.

Experimental Protocol

Methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] The reaction proceeds via an initial alkylation followed by an intramolecular cyclization to form the isoindolinone ring.

Quantitative Data

| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HCl | Triethylamine | DMF/DMSO | 50-55 | 12 | ~90 |

Synthesis of Lenalidomide

The final step in the synthesis is the reduction of the nitro group of the penultimate intermediate to an amino group.

Experimental Protocol

The most common method for this transformation is catalytic hydrogenation. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Various solvents can be used, including N-methyl-2-pyrrolidone (NMP), methanol, or mixtures thereof.[5] Alternative, metal-free reduction methods using reagents like iron in the presence of ammonium chloride have also been developed.[7]

Quantitative Data

| Starting Material | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |

| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C | NMP | 60-100 | Room Temp | 6-12 | >90 |

| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C | Methanol/DMF | 50 | Room Temp | ~5 | ~85-95 |

Conclusion

The synthesis of Lenalidomide is a well-established process that relies on the efficient preparation of several key intermediates. Understanding the detailed methodologies and quantitative aspects of each synthetic step is crucial for process optimization, impurity profiling, and ensuring the production of high-quality active pharmaceutical ingredients. This guide provides a foundational understanding of these critical aspects for professionals in the field of drug development and manufacturing.

References

- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 2. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 7. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

Methodological & Application

One-Pot Synthesis of Isoindolin-1-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-1-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies offer an efficient and atom-economical alternative, allowing for the construction of complex molecular architectures from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces purification steps, and accelerates the discovery of novel isoindolin-1-one-based therapeutic agents.

These application notes provide detailed protocols for three distinct and effective one-pot methods for synthesizing isoindolin-1-one derivatives, complete with quantitative data and mechanistic insights to aid researchers in their synthetic endeavors.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of isoindolin-1-one derivatives. The specific reagents and conditions will vary depending on the chosen synthetic protocol.

Caption: General workflow for one-pot synthesis of isoindolin-1-ones.

I. Tandem Reaction of Ester-Functionalized Aziridines with Secondary Amines

This metal-free approach provides a highly efficient route to a variety of isoindolin-1-one derivatives through a sequential ring-opening of an aziridine and lactamization.

Experimental Protocol

Materials:

-

Ester-functionalized aziridine (1.0 equiv)

-

Secondary amine (3.5 equiv)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of the ester-functionalized aziridine (1.0 equiv) in toluene (0.12 M), add the secondary amine (3.5 equiv).

-

Stir the reaction mixture at 50 °C for 4 hours.

-

After cooling to room temperature, add brine to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolin-1-one derivative.

Proposed Reaction Mechanism

protocol for synthesis of 4-Nitroisoindolin-1-one from methyl 2-(bromomethyl)-3-nitrobenzoate

Application Note: Synthesis of 4-Nitroisoindolin-1-one

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of pharmaceutical compounds.[1][2][3] Its structure serves as a key building block for more complex molecules, notably in the development of therapeutic agents.[1] This document outlines a detailed protocol for the synthesis of this compound via the intramolecular cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate. The described method is a robust and efficient one-pot reaction that provides a direct route to this important scaffold.

The starting material, methyl 2-(bromomethyl)-3-nitrobenzoate, is an organic ester derivative that contains two reactive sites: an ester group and a benzyl bromide.[4] The protocol leverages these features by introducing a nitrogen nucleophile, which initiates an intramolecular reaction to form the desired five-membered lactam ring of the isoindolinone core.

Physicochemical Properties

A summary of the physicochemical data for the starting material and the final product is provided below for reference.

Table 1: Physicochemical Data of Key Compounds

| Property | Methyl 2-(bromomethyl)-3-nitrobenzoate | This compound |

| CAS Number | 98475-07-1[5][6] | 366452-97-3[1][7] |

| Molecular Formula | C₉H₈BrNO₄[5][6] | C₈H₆N₂O₃[1][7] |

| Molecular Weight | 274.07 g/mol [5][6] | 178.14 g/mol [1][7] |

| Appearance | White to light yellow powder | White to light yellow powder[1] |

| Melting Point | 72-74 °C | Not specified |

| Boiling Point | 370.9 °C at 760 mmHg | 488.773 °C at 760 mmHg[1] |

| Density | 1.624 g/cm³ | 1.45 g/cm³[1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | Not specified |

Experimental Protocol

This protocol details the synthesis of this compound through the ammonia-mediated cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate. The reaction proceeds via nucleophilic attack of ammonia on the benzylic bromide, followed by an intramolecular aminolysis of the methyl ester to form the lactam.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | 5.00 g | 18.24 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 130 mL | - |

| Ammonium Hydroxide (30% aq. solution) | NH₄OH | 35.04 | 18 mL | ~150 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| 2M Citric Acid | C₆H₈O₇ | 192.12 | As needed | - |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)-3-nitrobenzoate (5.00 g, 18.24 mmol).

-

Add anhydrous tetrahydrofuran (130 mL) to the flask to dissolve the starting material.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

While stirring at 0 °C, slowly add 30% aqueous ammonium hydroxide (18 mL) to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

-

Reaction Progression:

-

Stir the mixture vigorously at room temperature under a nitrogen atmosphere for 18 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

-

-

Work-up and Extraction:

-

After 18 hours, remove the solvent (THF) by evaporation under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (100 mL) and 2M citric acid (100 mL).

-

Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid or oil.

-

Purify the crude product by flash column chromatography on silica gel. Elute with a solvent gradient (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to isolate the final product.

-

-

Final Product:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to light yellow solid.

-

Reaction Visualization

The overall synthetic workflow and the underlying chemical transformation are illustrated below.

Figure 1. Experimental workflow for the synthesis of this compound.

Figure 2. Chemical reaction scheme for the intramolecular cyclization.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. Methyl 2-(Bromomethyl)-3-nitrobenzoate | CAS Number 98475-07-1 [klivon.com]

- 6. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of PARP-1 Inhibitors Utilizing a 4-Nitroisoindolin-1-one Scaffolding Approach

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, starting from the versatile building block, 4-Nitroisoindolin-1-one. The protocols detailed herein are intended to facilitate the development of novel therapeutics targeting DNA damage response pathways, particularly relevant in oncology.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP-1 inhibitors for the treatment of ovarian, breast, and other cancers.[2]

The isoindolinone scaffold has been identified as a privileged structure in the design of potent and selective PARP-1 inhibitors. This document outlines a synthetic route to a key class of isoindolinone-based PARP-1 inhibitors, starting from this compound. The protocols cover the chemical synthesis and subsequent biological evaluation of these compounds.

Synthetic Strategy

The overall synthetic strategy involves a two-step process starting from this compound:

-

Reduction of the Nitro Group: The nitro group at the 4-position of the isoindolinone core is reduced to a primary amine, yielding the key intermediate, 4-aminoisoindolin-1-one.

-

Amide Coupling: The resulting amine is then coupled with a suitable carboxylic acid, typically a protected piperidine-4-carboxylic acid, to introduce the desired side chain that interacts with the PARP-1 active site. Subsequent deprotection affords the final PARP-1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoisoindolin-1-one

This protocol describes the reduction of this compound to 4-aminoisoindolin-1-one via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10 wt%)

-

Ethanol (or Methanol)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-aminoisoindolin-1-one. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Protocol 2: Synthesis of 4-(Piperidine-4-carboxamido)isoindolin-1-one

This protocol details the amide coupling of 4-aminoisoindolin-1-one with N-Boc-piperidine-4-carboxylic acid, followed by deprotection of the Boc group.

Materials:

-

4-Aminoisoindolin-1-one

-

N-Boc-piperidine-4-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Amide Coupling

-

Dissolve 4-aminoisoindolin-1-one (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the N-Boc protected intermediate in DCM.

-

Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude product can be purified by crystallization, precipitation, or preparative HPLC to yield the final PARP-1 inhibitor as a salt (e.g., TFA or HCl salt).

Biological Evaluation Protocols

Protocol 3: In Vitro PARP-1 Enzymatic Assay

This protocol describes a common method to determine the IC50 value of a test compound against PARP-1 enzymatic activity.[1]

Principle:

The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.

Procedure:

-

Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Prepare serial dilutions of the test compound.

-

In each well, add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add a suitable HRP substrate (e.g., TMB for colorimetric or a luminol-based substrate for chemiluminescence).

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular PAR Assay

This protocol assesses the ability of an inhibitor to suppress PARP activity within cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the PARP-1 inhibitor for a specified time.

-

Induce DNA damage (e.g., with H₂O₂ or another DNA damaging agent) to activate PARP-1.

-

Fix the cells and permeabilize them.

-

Incubate with an antibody specific for poly(ADP-ribose) (PAR).

-

Incubate with a labeled secondary antibody.

-

Quantify the PAR levels using an appropriate detection method (e.g., immunofluorescence microscopy or an in-cell Western assay).

-

Determine the IC50 value for cellular PARP inhibition.

Protocol 5: γH2AX Western Blotting

This protocol is used to detect the formation of γH2AX, a marker of DNA double-strand breaks, which are expected to accumulate in BRCA-deficient cells treated with a PARP inhibitor.[3]

Procedure:

-

Treat BRCA-proficient and BRCA-deficient cells with the test compound for a set period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against γH2AX.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Data Presentation

The following table summarizes representative quantitative data for isoindolinone-based PARP-1 inhibitors.

| Compound ID | PARP-1 IC50 (nM) | Cellular PAR IC50 (nM) | BRCA1-mutant Cell Line GI50 (nM) |

| Inhibitor A | 5 | 20 | 15 |

| Inhibitor B | 12 | 55 | 40 |

| Inhibitor C | 2 | 10 | 8 |

| Olaparib | 5 | 10 | 10 |

Data is representative and may vary depending on the specific assay conditions and cell lines used.

Signaling Pathway

In normal cells, PARP-1 detects single-strand DNA breaks and initiates the Base Excision Repair (BER) pathway, leading to DNA repair and cell survival. PARP-1 inhibitors block this process. In cells with deficient homologous recombination (like BRCA-mutated cancers), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. The inability to repair these double-strand breaks results in cell death, a phenomenon known as synthetic lethality.

References

Application of 4-Nitroisoindolin-1-one in Medicinal Chemistry: A-Pillar in the Synthesis of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisoindolin-1-one is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a nitro group on the isoindolinone core, allows for versatile functionalization, making it a valuable precursor for the development of targeted therapeutics. This application note details the significant role of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

The isoindolinone scaffold, derived from this compound, is structurally analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry facilitates competitive inhibition at the catalytic site of PARP enzymes, which are crucial for DNA repair. By inhibiting PARP, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these inhibitors can induce synthetic lethality, leading to targeted cell death.[1]

This document provides detailed synthetic protocols starting from this compound, quantitative data on the biological activity of the resulting PARP inhibitors, and an overview of the relevant biological pathways and experimental assays.

Data Presentation: Potency of Isoindolinone-Based PARP1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative isoindolinone-based PARP1 inhibitors, showcasing the potency that can be achieved using derivatives of the this compound scaffold.

| Compound ID | Target | IC50 (nM) | Cell-based IC50 (nM) in BRCA-deficient cells | Reference |

| Olaparib | PARP1 | 5 | - | [2] |

| Niraparib | PARP1 | 7 | - | [2] |

| Talazoparib | PARP1 | 1 | - | [2] |

| Isoindolinone Derivative 1 | PARP1 | < 10 | - | [2][3] |

| Isoindolinone Derivative 2 | PARP1 | < 50 | - | [2][3] |

| Isoindolinone Derivative 3 | PARP1 | < 100 | - | [2][3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. The cell-based IC50 indicates the potency in a cellular context.

Experimental Protocols

The synthesis of potent isoindolinone-based PARP inhibitors from this compound typically involves a two-stage process: reduction of the nitro group to a primary amine, followed by coupling with a suitable carboxylic acid or other electrophilic partner.

Stage 1: Synthesis of 4-Amino-2,3-dihydroisoindol-1-one

This protocol describes the reduction of the nitro group of this compound to form the key amine intermediate.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

-

Ethyl acetate (EtOAc, for extraction)

-

Magnesium sulfate (MgSO₄, for drying)

Procedure:

-

To a stirred suspension of this compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Acidify the aqueous residue with hydrochloric acid and wash with ethyl acetate to remove any non-polar impurities.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2,3-dihydroisoindol-1-one.

Stage 2: Synthesis of an Isoindolinone-Based PARP Inhibitor

This protocol outlines the coupling of 4-Amino-2,3-dihydroisoindol-1-one with a carboxylic acid to form a representative PARP inhibitor.

Materials:

-

4-Amino-2,3-dihydroisoindol-1-one

-

Substituted benzoic acid (e.g., 4-(piperidine-1-carbonyl)benzoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Lithium chloride (LiCl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc, for extraction)

-

Brine (for washing)

-

Sodium sulfate (Na₂SO₄, for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-Amino-2,3-dihydroisoindol-1-one and the substituted benzoic acid in anhydrous DMF.

-

Add DIPEA to the solution, followed by the coupling reagent HATU.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water, which may cause the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final isoindolinone-based PARP inhibitor.

In Vitro PARP1 Inhibition Assay Protocol

This protocol describes a general method for determining the IC50 value of a test compound against the PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (substrate)

-

NAD⁺ (cofactor)

-

Biotinylated NAD⁺ (for detection)

-

Activated DNA

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well plates (high-binding)

-

Plate reader

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight.

-

Wash the plate to remove unbound histone.

-

Prepare serial dilutions of the test compound (e.g., the synthesized PARP inhibitor) in the assay buffer.

-

In each well, add the PARP1 enzyme, activated DNA, NAD⁺, a small amount of biotinylated NAD⁺, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate to allow the PARPylation reaction to proceed.

-

Wash the plate to remove unreacted components.

-

Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains on the histone substrate.

-

Wash the plate again.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: PARP1 Inhibition Signaling Pathway.

References

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Isoindolin-1-ones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and protocol for the ultrasonic-assisted synthesis of isoindolin-1-ones. This method offers a green and efficient alternative to conventional synthetic routes, often resulting in shorter reaction times, higher yields, and milder reaction conditions.[1][2]

Introduction

Isoindolin-1-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The application of ultrasound in the synthesis of these scaffolds has been shown to be superior to conventional heating methods, providing enhanced reaction rates and yields.[2] Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates the reaction.[1][3] This technique is considered a green chemistry approach as it often reduces the need for harsh reagents and solvents.[1][4]

Experimental Setup

The ultrasonic-assisted synthesis of isoindolin-1-ones is typically carried out using a high-intensity ultrasonic probe or an ultrasonic bath. The general setup consists of the following components:

-

Ultrasonic Processor: An ultrasonic generator with a converter (probe) or an ultrasonic bath with a specified frequency and power output.

-

Reaction Vessel: A standard round-bottom flask or a specialized reaction vessel.

-

Temperature Control: A water bath or cooling system to maintain the desired reaction temperature.

-

Stirring: A magnetic stirrer and stir bar to ensure homogeneity of the reaction mixture.

Caption: Key components of the ultrasonic-assisted synthesis setup.

Experimental Protocols

Two primary ultrasonic-assisted methods for the synthesis of isoindolin-1-ones are detailed below.

Protocol 1: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones

This protocol is adapted from the one-pot synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines.[2]

Materials:

-

(Z)-3-benzylideneisobenzofuran-1(3H)-one (starting material)

-

Primary amine (e.g., butylamine, phenethylamine)

-

Acetonitrile (MeCN) or iso-Propanol (i-PrOH) (solvent)

-

p-Toluenesulfonic acid (p-TSA) (catalyst)

-

Sodium cyanoborohydride (NaBH3CN) (reducing agent)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in the chosen solvent (1-2 mL).

-

First Step - Ultrasound Irradiation: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the solution. Irradiate the mixture at a specified frequency (e.g., 40-47 kHz) and power (e.g., 35-350 W) at 50 °C for 30 minutes.[2][5]

-

Second Step - Reduction: After the initial irradiation, add p-TSA (10 equiv.) and NaBH3CN (3 equiv.) to the reaction mixture.

-

Continued Irradiation: Continue the ultrasonic irradiation under the same conditions for an additional 60 minutes.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with a suitable reagent. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for the one-pot synthesis of 3-substituted isoindolin-1-ones.

Protocol 2: Synthesis of 3-Hydroxyisoindolin-1-ones

This protocol describes the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation.[5][6][7]

Materials:

-

(Z)-3-Alkylideneisobenzofuran-1(3H)-one (starting material)

-

Primary amine (e.g., n-butylamine)

-

iso-Propanol (i-PrOH) (solvent)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in iso-propanol (2 mL).

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 47 kHz and a power of 35 W at 50 °C for 30 minutes.[5]

-

Monitoring and Completion: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the starting material is consumed, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography.

Data Presentation

The following tables summarize the quantitative data from representative ultrasonic-assisted syntheses of isoindolin-1-ones.

Table 1: Optimization of One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones [2]

| Entry | Reducing Agent (equiv.) | Catalyst (equiv.) | Time (1st + 2nd step) | Yield (%) |

| 1 | NaBH4 (3) | p-TSA (10) | 30 min + 60 min | 75 |

| 2 | NaBH3CN (3) | p-TSA (10) | 30 min + 60 min | 86 |

| 3 | NaBH(OAc)3 (3) | p-TSA (10) | 30 min + 60 min | 81 |

| 4 | NaBH3CN (3) | Acetic Acid (10) | 30 min + 60 min | 65 |

| 5 | NaBH3CN (3) | - | 30 min + 60 min | 40 |

Reaction conditions: (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol), butylamine (1.0 mmol), solvent, ultrasound (40 kHz, 350 W), 50 °C.

Table 2: Comparison of Ultrasonic vs. Conventional Heating for Synthesis of 3-Hydroxyisoindolin-1-ones [5]

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Ultrasound | 50 | 30 min | 93 |

| 2 | Conventional Heating | 50 | 5 h | 60 |

| 3 | Ultrasound | 25 | 30 min | 75 |

| 4 | Conventional Heating | 25 | 5 h | 30 |

Reaction conditions: (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol), n-butylamine (1.0 mmol), i-PrOH (2 mL). Ultrasound: 47 kHz, 35 W.

Plausible Reaction Mechanism